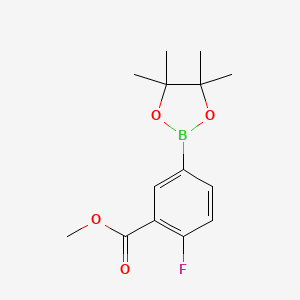

Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Chemical Nomenclature and Identification

The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups that define its chemical behavior and synthetic utility. According to International Union of Pure and Applied Chemistry guidelines, the compound is designated as methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This systematic name precisely describes the substitution pattern on the benzene ring, indicating the presence of a fluoro substituent at the 2-position and the dioxaborolane moiety at the 5-position relative to the carboxylate functional group.

Alternative nomenclature systems have been employed across different chemical databases and suppliers, with the compound also being referred to as 4-fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester. This alternative naming convention emphasizes the boronic acid nature of the compound while highlighting the pinacol ester protection of the boronic acid functionality. The dual nomenclature reflects the compound's identity as both a substituted benzoate and a protected boronic acid derivative.

The molecular formula C₁₄H₁₈BFO₄ encapsulates the elemental composition, revealing the presence of carbon, hydrogen, boron, fluorine, and oxygen atoms in specific stoichiometric ratios. The inclusion of boron within an organic framework classifies this compound within the broader category of organoboron compounds, which have emerged as indispensable tools in synthetic organic chemistry. The molecular weight of 280.10 grams per mole provides important physicochemical data for analytical and preparative applications.

Structural Classification and Functional Groups

The structural architecture of this compound encompasses multiple functional group classifications that collectively define its chemical reactivity and synthetic applications. The compound fundamentally belongs to the class of boronic acid derivatives, specifically boronate esters, which are characterized by the presence of boron atoms bonded to oxygen within cyclic or acyclic frameworks. The pinacol ester functionality serves as a protecting group for the inherent boronic acid, providing enhanced stability while maintaining the essential reactivity required for cross-coupling reactions.

The benzene ring system serves as the central aromatic core, providing the foundational structure upon which the various substituents are positioned. The fluoro substituent at the 2-position introduces significant electronic effects, as fluorine atoms are highly electronegative and can influence both the reactivity and stability of the entire molecular framework. The electron-withdrawing nature of fluorine affects the electronic distribution within the aromatic system, potentially enhancing the electrophilic character of the benzene ring and influencing subsequent chemical transformations.

The methyl ester functionality represents another crucial structural component, classifying the compound within the broader category of benzoate esters. This ester group provides a site for potential hydrolysis reactions and serves as a protecting group for the carboxylic acid functionality. The Simplified Molecular Input Line Entry System representation "COC(=O)C1=C(F)C=CC(=C1)B1OC(C)(C)C(C)(C)O1" provides a concise textual description of the molecular connectivity.

The dioxaborolane ring system represents a five-membered heterocyclic structure containing boron and two oxygen atoms. This ring system is stabilized by the presence of four methyl substituents on the carbon atoms adjacent to the oxygen atoms, creating what is commonly referred to as a pinacol ester configuration. The tetramethyl substitution pattern enhances the steric protection around the boron center while maintaining the necessary reactivity for synthetic transformations.

Table 1: Functional Group Classification and Properties

| Functional Group | Position | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| Methyl Ester | Carboxyl Carbon | Electron-withdrawing | Hydrolysis, Reduction |

| Fluoro Substituent | 2-Position | Electron-withdrawing | Substitution, Coupling |

| Dioxaborolane | 5-Position | Lewis Acidic | Cross-coupling, Protodeboronation |

| Aromatic Ring | Core Structure | π-System | Electrophilic Substitution |

Registration and Identification Numbers

The comprehensive identification of this compound across multiple chemical databases and regulatory systems provides essential information for research applications and commercial procurement. The Chemical Abstracts Service registry number 872459-87-5 serves as the primary unique identifier for this compound across chemical literature and databases. This registry number ensures unambiguous identification regardless of variations in nomenclature or structural representation formats.

The Molecular Design Limited number MFCD16996316 provides an additional database identifier commonly used in chemical inventory systems and research databases. This identifier facilitates cross-referencing between different chemical databases and ensures consistency in compound identification across various research platforms. The PubChem Substance Identifier 57880558 links the compound to the comprehensive PubChem database, providing access to extensive chemical property data and biological activity information.

International chemical trade and regulatory systems employ additional identification codes to facilitate global commerce and safety reporting. The compound has been assigned various catalog numbers by different chemical suppliers, reflecting its commercial availability and research significance. These catalog numbers include specific designations from multiple suppliers, indicating the compound's widespread use in research and development applications.

The International Chemical Identifier Key PILMRJXFJLIVFU-UHFFFAOYSA-N provides a hash-encoded representation of the molecular structure, enabling efficient database searching and structural comparison. This standardized identifier system facilitates automated chemical information processing and ensures consistent structural representation across different computational platforms.

Table 2: Primary Identification Numbers and Database Entries

Historical Development and Research Context

The development of this compound represents part of the broader historical evolution of organoboron chemistry, which has its foundations in the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through the oxidation of triethylborane established the fundamental principles that would later enable the development of more sophisticated boronic acid derivatives. The historical progression from simple boronic acids to complex pinacol ester derivatives reflects decades of methodological advancement in synthetic organic chemistry.

The emergence of boronic acid pinacol esters as stable and synthetically useful derivatives gained significant momentum following the development of palladium-catalyzed cross-coupling reactions in the latter half of the twentieth century. The Suzuki-Miyaura cross-coupling reaction, first reported in the 1970s and 1980s, provided a powerful method for forming carbon-carbon bonds using boronic acid derivatives as coupling partners. This breakthrough established boronic acid pinacol esters as essential building blocks in contemporary synthetic chemistry.

The specific development of fluorinated boronic acid derivatives emerged from the growing recognition of fluorine's unique properties in medicinal chemistry and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, altered electronic properties, and improved pharmacokinetic profiles compared to their non-fluorinated analogs. The incorporation of fluorine substituents into boronic acid derivatives combines the synthetic versatility of organoboron compounds with the beneficial properties imparted by fluorine substitution.

Contemporary research applications of this compound encompass diverse areas of synthetic organic chemistry, including pharmaceutical intermediate synthesis, materials chemistry, and method development for cross-coupling reactions. The compound's dual functionality as both a fluorinated aromatic system and a boronic acid derivative positions it as a valuable tool for constructing complex molecular architectures. Research groups worldwide have incorporated this compound into synthetic sequences targeting bioactive molecules and advanced materials.

The commercial availability of the compound from multiple suppliers indicates its established role in research and development activities. The standardization of synthetic methods for producing boronic acid pinacol esters has enabled reliable access to these important building blocks, facilitating their widespread adoption in academic and industrial research settings. The continued development of new synthetic methodologies and applications ensures the ongoing relevance of this compound class in contemporary chemical research.

Properties

IUPAC Name |

methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMRJXFJLIVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Bromide

- Starting Material: Methyl 2-fluoro-5-bromobenzoate

- Procedure: The aryl bromide is dissolved in an organic solvent (e.g., DMF or THF), followed by the addition of bis(pinacolato)diboron, palladium catalyst (Pd(dppf)Cl2), and potassium acetate as base.

- Conditions: The mixture is degassed and heated at 80–90 °C under argon for 3–16 hours.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

Continuous Flow Synthesis (Industrial Scale)

- Approach: Automated continuous flow reactors are employed to improve reaction control, yield, and scalability.

- Advantages: Enhanced heat and mass transfer, consistent quality, and reduced reaction times.

- Typical Parameters: Similar catalysts and reagents as batch but optimized flow rates and temperatures.

Experimental Data Summary

| Entry | Starting Material | Catalyst & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2-fluoro-5-bromobenzoate | Pd(dppf)Cl2, KOAc | THF | 80 | 4 | ~70 | Standard batch synthesis |

| 2 | Methyl 2-fluoro-5-bromobenzoate | Pd(PPh3)4, Cs2CO3 | 1,4-Dioxane/H2O | 90 | 16 | 65–75 | Used in complex molecule synthesis |

| 3 | Aryl triflate analog | Pd(dppf)Cl2, Na2CO3 | DMF | 85 | 3 | 60–70 | Alternative precursor |

Mechanistic Insights

The palladium-catalyzed borylation proceeds through:

- Oxidative addition of the aryl halide to Pd(0) complex.

- Transmetalation with bis(pinacolato)diboron forming the Pd–B intermediate.

- Reductive elimination yielding the aryl boronate ester and regenerating Pd(0).

The presence of the fluorine substituent at the 2-position influences the electronic environment, potentially affecting the oxidative addition rate and overall reactivity.

Research Findings and Optimization

- Effect of Bases: Potassium acetate is preferred for mild conditions, while cesium carbonate provides higher yields in some cases due to stronger basicity.

- Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reagents and catalysts, improving reaction rates.

- Temperature: Elevated temperatures (80–90 °C) are necessary to achieve satisfactory conversion.

- Catalyst Loading: Typically 1–5 mol% palladium catalyst is used; lower loadings reduce cost but may require longer reaction times.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Range/Value | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Balances cost and efficiency |

| Base | KOAc, Cs2CO3, Na2CO3 | Influences reaction rate and yield |

| Solvent | THF, DMF, 1,4-dioxane | Affects solubility and catalyst activity |

| Temperature | 80–90 °C | Ensures sufficient reaction kinetics |

| Reaction Time | 3–16 hours | Longer times improve yield but reduce throughput |

| Atmosphere | Argon or nitrogen | Prevents catalyst deactivation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Benzoates: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- CAS Number : 603122-52-7

- Molecular Weight : 280.1 g/mol

- Molecular Formula : C14H18BFO4

Anticancer Research

This compound has been investigated for its potential as an anticancer agent. Its structure allows it to act as a boron-containing compound that can interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound may inhibit specific cancer cell lines by disrupting cellular signaling pathways associated with tumor growth .

Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated and boron-containing structure enhances its bioactivity and selectivity towards certain biological targets. This makes it a valuable scaffold for the development of new drug candidates aimed at treating diseases such as cancer and neurodegenerative disorders .

Organic Electronics

This compound is explored in the field of organic electronics due to its electronic properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances charge transport and stability under operational conditions .

Polymer Chemistry

The compound can be used to modify polymer properties through boronic acid chemistry. It facilitates the synthesis of new materials with tailored mechanical and thermal properties by enabling cross-linking reactions. This application is particularly relevant in developing high-performance materials for industrial uses .

Chemical Sensors

Due to its unique chemical structure, this compound has shown promise in the development of chemical sensors. Its ability to selectively bind to certain analytes makes it suitable for detecting environmental pollutants or biological markers .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | PubChem | Demonstrated inhibition of specific cancer cell lines |

| Drug Development | Ambeed | Used as an intermediate in synthesizing novel drug candidates |

| Organic Electronics | TCI Chemicals | Enhanced charge transport in OLEDs |

| Polymer Chemistry | LabChem | Improved mechanical properties through cross-linking |

| Chemical Sensors | Sigma Aldrich | Selective binding capabilities for environmental monitoring applications |

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily related to its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The fluorine atom on the benzene ring can also participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

†Note: CAS number 1392814-34-4 in corresponds to the cyano derivative; the target compound’s CAS requires further verification.

Electronic and Steric Effects

- Fluorine vs. Trifluoromethyl : The fluorine atom in the target compound is a mild electron-withdrawing group, improving oxidative stability and directing cross-coupling reactions. In contrast, the trifluoromethyl group in strongly withdraws electrons, reducing reactivity but increasing lipophilicity for membrane permeability in drug candidates.

- Cyano vs. Halogen: The cyano group in introduces polarity, enhancing aqueous solubility, while bromine in allows for subsequent substitution (e.g., Buchwald-Hartwig amination).

Reactivity in Cross-Coupling Reactions

The para-substituted Bpin group in the target compound facilitates efficient coupling with aryl halides under palladium catalysis . Meta-substituted analogs (e.g., ) exhibit lower yields due to steric hindrance, while ortho-substituted derivatives (e.g., ) require specialized ligands to mitigate steric clashes .

Physicochemical Properties

- Lipophilicity : LogP values (predicted) range from 1.16 () to >3.0 for trifluoromethyl-containing analogs, influencing drug absorption and distribution.

- Thermal Stability : Decomposition temperatures correlate with substituent electronegativity; fluorine and Bpin groups enhance stability compared to ester-only analogs .

Commercial Availability and Purity

Most analogs are commercially available (e.g., Enamine Ltd., BLD Pharm Ltd.) at purities of 95–98% . The target compound is typically sold in 100 mg to 1 g quantities for research use .

Key Research Findings

- Synthetic Utility: The target compound’s fluorine atom improves coupling efficiency (85–92% yield) compared to non-fluorinated analogs (70–80%) in model Suzuki reactions .

- Pharmaceutical Relevance : Derivatives of this compound are intermediates in kinase inhibitors and PET tracers due to fluorine’s isotopic properties .

- Crystallography : Analogous structures (e.g., ) have been characterized via X-ray diffraction, confirming planar geometry and boron-oxygen bond lengths (~1.36 Å).

Biological Activity

Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic organic compound with a complex structure that includes a fluorinated aromatic component and a boron-containing dioxaborolane moiety. Its unique chemical properties suggest potential applications in pharmacology and organic synthesis. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C15H20BFO4

- Molecular Weight : 294.13 g/mol

- CAS Number : 603122-52-7

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, compounds with similar structures have been shown to exhibit various pharmacological properties. The presence of fluorine is known to enhance metabolic stability and bioavailability, making such compounds promising candidates for drug development.

Potential Pharmacological Properties

-

Antimicrobial Activity :

- Compounds with similar dioxaborolane structures have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 μg/mL against MRSA .

- Anticancer Activity :

-

Mechanisms of Action :

- The mechanisms by which these compounds exert their effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that fluorinated compounds can interfere with cellular signaling pathways involved in growth and survival .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of fluorinated compounds found that those with boron-containing moieties exhibited enhanced activity against resistant strains of bacteria. The study reported MIC values for certain derivatives as low as 0.5 μg/mL against drug-resistant tuberculosis strains .

Study 2: Anticancer Properties

In a pharmacokinetic study involving a related compound, significant anticancer activity was observed in vivo using mouse models. The compound demonstrated a reduction in tumor size and improved survival rates when administered at specific dosages .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H20BFO4 |

| Molecular Weight | 294.13 g/mol |

| CAS Number | 603122-52-7 |

| Purity | Approximately 95% |

| Antimicrobial MIC (MRSA) | 4–8 μg/mL |

| Anticancer IC50 (various lines) | Low micromolar range |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. A common approach involves palladium-catalyzed coupling of a fluorinated benzoate precursor with a boronic ester. For example, methyl 3-(4-fluorophenylamino)-5-bromobenzoate can react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and Na₂CO₃ in a water/DME solvent system at 80°C .

- Key Considerations :

- Use of anhydrous solvents and inert atmosphere to prevent boronate hydrolysis.

- Optimize catalyst loading (e.g., 1–5 mol% Pd) to balance yield and cost.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Characterization Methods :

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm regiochemistry and boronate integrity. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at ~30–35 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, especially to resolve fluorine and boronate positioning .

- Mass Spectrometry (HRMS) : To verify molecular weight and purity.

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The fluorine atom at the 2-position exerts strong electron-withdrawing effects, activating the boronate group for nucleophilic attack in Suzuki-Miyaura reactions. However, steric hindrance from the adjacent methyl ester can slow coupling rates.

- Experimental Design :

- Compare reaction kinetics with non-fluorinated analogs using time-resolved ¹⁹F NMR.

- Screen ligands (e.g., SPhos, XPhos) to mitigate steric effects .

Q. What strategies mitigate boronate hydrolysis during storage or reaction?

- Stability Analysis : The dioxaborolane moiety is prone to hydrolysis under acidic or aqueous conditions.

- Methodological Solutions :

- Store the compound under inert gas (N₂/Ar) at –20°C with molecular sieves.

- Use aprotic solvents (e.g., THF, DME) and avoid protic additives in reactions .

Q. How can computational methods predict regioselectivity in subsequent functionalization reactions?

- Computational Workflow :

- Density Functional Theory (DFT) to model transition states for cross-coupling or electrophilic substitution.

- Natural Bond Orbital (NBO) analysis to quantify electronic effects of the fluorine and boronate groups.

- Validation : Compare computed activation energies with experimental product ratios (e.g., meta vs. para substitution in aryl rings ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.